4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 5-amino-1,3,4-thiadiazol-2-yl group and a 2-(4-fluorophenyl)ethyl moiety. Its molecular formula is C₁₂H₁₁FN₄OS (MW: 278.31 g/mol), with a predicted density of 1.487 g/cm³ and boiling point of 591.1°C . It is classified as an irritant (Hazard Class: IRRITANT) .
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-11-3-1-9(2-4-11)5-6-19-8-10(7-12(19)20)13-17-18-14(16)21-13/h1-4,10H,5-8H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBMJQISXADGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a derivative of 1,3,4-thiadiazole, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is . Its structure features a pyrrolidine ring substituted with a 4-fluorophenyl group and a 5-amino-1,3,4-thiadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 25 μg/mL | Moderate |
| Escherichia coli | 31 μg/mL | Moderate |
| Candida albicans | 32 μg/mL | Moderate |
| Aspergillus niger | 40 μg/mL | Moderate |
This table summarizes the antimicrobial activity observed in vitro against selected pathogens. The MIC values indicate the concentration at which the compound inhibits microbial growth effectively.
The antimicrobial efficacy of thiadiazole derivatives is often attributed to their ability to disrupt cellular functions in microorganisms. Compounds containing a thiadiazole moiety have been shown to interfere with nucleic acid synthesis and protein function by forming reactive intermediates that can damage cellular components.
Additionally, the presence of halogen substituents (like fluorine) enhances the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells where they exert their effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antibacterial Activity : A study highlighted that various thiadiazole derivatives demonstrated potent antibacterial activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli. The study reported that compounds with fluorinated phenyl groups showed enhanced activity compared to non-fluorinated analogs .
- Antifungal Evaluation : Another research effort assessed the antifungal properties of thiadiazole derivatives against C. albicans and A. niger. The results indicated that compounds with electron-withdrawing groups exhibited improved antifungal activity, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the 1,3,4-thiadiazole moiety in this compound contributes to its biological activity against various pathogens.
- Antibacterial Properties : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with fluorinated substituents have shown enhanced activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has demonstrated promising antifungal effects. In vitro studies have reported that certain derivatives exhibit higher antifungal activity compared to standard treatments like fluconazole, particularly against Candida albicans and Aspergillus niger .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are well-documented. The compound has been investigated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : Research suggests that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways. The incorporation of the pyrrolidine ring enhances the compound's interaction with cellular targets involved in cancer progression .
- Case Studies : Several studies have highlighted the efficacy of thiadiazole compounds in preclinical models. For example, a derivative was shown to inhibit tumor growth in xenograft models by modulating key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole compounds is another area of interest.
- Inflammation Pathways : Compounds containing the 1,3,4-thiadiazole scaffold have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
- Research Findings : In animal models, derivatives have demonstrated a reduction in inflammation markers, suggesting their potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Other Therapeutic Applications
Beyond antimicrobial and anticancer applications, this compound may also serve as a scaffold for developing new drugs targeting various conditions.
- Neuroprotective Effects : Some studies suggest that modifications to the thiadiazole structure can lead to compounds with neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Anti-convulsant Activity : There is emerging evidence supporting the use of thiadiazole derivatives as anti-convulsants due to their ability to interact with neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidinone Ring
Aryl Substitutions
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one (CAS 1142202-37-6): Substituent: 2-methylphenyl (electron-donating group). Molecular Weight: 274.34 g/mol .
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one (CAS 1142202-39-8): Substituent: 4-chlorophenyl (electron-withdrawing group). Molecular Weight: 294.76 g/mol . Chlorine’s larger atomic size may alter steric interactions compared to fluorine .
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Substituent: 4-methoxyphenyl (strong electron-donating group). Molecular Formula: C₁₃H₁₄N₄O₂S (MW: 290.34 g/mol) .
Alkyl-Aryl Hybrid Substitutions
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS 1706442-89-8): Substituent: 2-(4-fluorophenyl)ethyl (flexible ethyl linker with fluorophenyl). Purity: 95% (Combi-Blocks, QY-8142) .
Physicochemical Properties
- Key Observations :
- The target compound’s fluorine substituent provides a balance of electronegativity and lipophilicity, contrasting with chlorine’s bulkier profile or methoxy’s polarity.
- Higher predicted boiling point (591.1°C) compared to analogs may reflect stronger intermolecular forces due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
